molecular formula C19H15ClN4O2 B11047040 2,4-diamino-5-(2-chlorophenyl)-6-oxo-6,7,8,9-tetrahydro-5H-chromeno[2,3-b]pyridine-3-carbonitrile

2,4-diamino-5-(2-chlorophenyl)-6-oxo-6,7,8,9-tetrahydro-5H-chromeno[2,3-b]pyridine-3-carbonitrile

Cat. No.: B11047040
M. Wt: 366.8 g/mol
InChI Key: BDFTYLHZXJHGCS-UHFFFAOYSA-N
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Description

2,4-DIAMINO-5-(2-CHLOROPHENYL)-6-OXO-6,7,8,9-TETRAHYDRO-5H-CHROMENO[2,3-B]PYRIDIN-3-YL CYANIDE is a complex heterocyclic compound. It belongs to the class of chromeno[2,3-b]pyridines, which are known for their versatile biological profiles and various applications in different fields . This compound is characterized by the presence of multiple functional groups, including amino, chloro, oxo, and cyano groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DIAMINO-5-(2-CHLOROPHENYL)-6-OXO-6,7,8,9-TETRAHYDRO-5H-CHROMENO[2,3-B]PYRIDIN-3-YL CYANIDE can be achieved through a one-pot process. This method involves the reaction of salicylaldehyde, malononitrile dimer, and 2-cyanoacetohydrazide in an ethanol/pyridine mixture . The process includes several key steps such as Knoevenagel condensation, Pinner reactions, and cyclization to form the chromeno[2,3-b]pyridine scaffold.

Industrial Production Methods

This approach minimizes the need for purification of intermediate compounds, thus saving time and resources .

Chemical Reactions Analysis

Types of Reactions

2,4-DIAMINO-5-(2-CHLOROPHENYL)-6-OXO-6,7,8,9-TETRAHYDRO-5H-CHROMENO[2,3-B]PYRIDIN-3-YL CYANIDE undergoes various types of chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The oxo group can be reduced to form hydroxyl derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions typically occur under mild conditions, making them suitable for various synthetic applications.

Major Products

Scientific Research Applications

2,4-DIAMINO-5-(2-CHLOROPHENYL)-6-OXO-6,7,8,9-TETRAHYDRO-5H-CHROMENO[2,3-B]PYRIDIN-3-YL CYANIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-DIAMINO-5-(2-CHLOROPHENYL)-6-OXO-6,7,8,9-TETRAHYDRO-5H-CHROMENO[2,3-B]PYRIDIN-3-YL CYANIDE involves its interaction with various molecular targets and pathways. The amino and cyano groups play a crucial role in its binding to biological targets, while the chloro and oxo groups contribute to its reactivity and stability. The compound’s effects are mediated through its ability to interact with enzymes and receptors, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2,4-DIAMINO-5-(2-CHLOROPHENYL)-6-OXO-6,7,8,9-TETRAHYDRO-5H-CHROMENO[2,3-B]PYRIDIN-3-YL CYANIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H15ClN4O2

Molecular Weight

366.8 g/mol

IUPAC Name

2,4-diamino-5-(2-chlorophenyl)-6-oxo-5,7,8,9-tetrahydrochromeno[2,3-b]pyridine-3-carbonitrile

InChI

InChI=1S/C19H15ClN4O2/c20-11-5-2-1-4-9(11)14-15-12(25)6-3-7-13(15)26-19-16(14)17(22)10(8-21)18(23)24-19/h1-2,4-5,14H,3,6-7H2,(H4,22,23,24)

InChI Key

BDFTYLHZXJHGCS-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(C3=C(O2)N=C(C(=C3N)C#N)N)C4=CC=CC=C4Cl)C(=O)C1

Origin of Product

United States

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